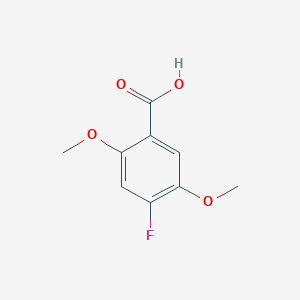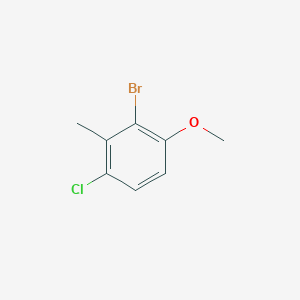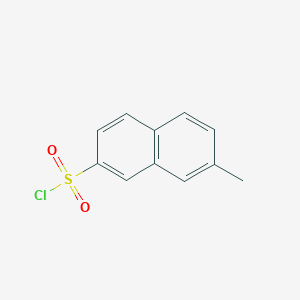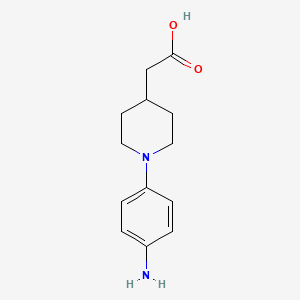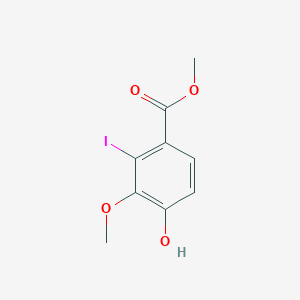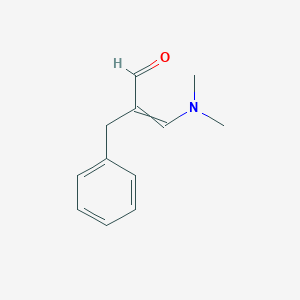
2-Benzyl-3-(dimethylamino)acrolein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Benzyl-3-(dimethylamino)acrolein typically involves multiple stages. One common method starts with benzyloxyacetaldehyde diethyl acetal, which reacts with phosphorus pentachloride at 0-75°C for 1.75 hours . The reaction mixture is then treated with N,N-dimethylformamide at room temperature for 72 hours. Finally, the mixture is neutralized with sodium hydroxide to a pH of 8, extracted with ether, and purified by silica gel column chromatography . This method yields this compound as a brown oil with a 53% yield .
Análisis De Reacciones Químicas
2-Benzyl-3-(dimethylamino)acrolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentachloride, N,N-dimethylformamide, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus pentachloride and N,N-dimethylformamide yields 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde .
Aplicaciones Científicas De Investigación
2-Benzyl-3-(dimethylamino)acrolein is used in various scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used to study the effects of acrolein derivatives on cellular processes . Industrially, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-(dimethylamino)acrolein involves its interaction with molecular targets and pathways. It is known to elevate oxidative stress, affect polyamine metabolism, and cause neuronal damage . These effects are mediated through its interaction with cellular components, leading to changes in cellular function and structure .
Comparación Con Compuestos Similares
2-Benzyl-3-(dimethylamino)acrolein can be compared with similar compounds such as 3-Dimethylaminoacrolein . While both compounds share similar structural features, this compound has unique properties that make it suitable for specific applications. For example, it has a benzyl group that enhances its reactivity and stability compared to 3-Dimethylaminoacrolein .
Conclusion
This compound is a valuable compound in scientific research due to its unique chemical properties and versatility. Its synthesis, chemical reactions, and applications in various fields make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in research and industry.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
Clave InChI |
XCFSOIDTZWNRHP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


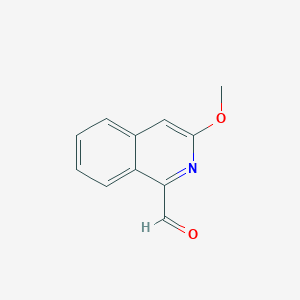
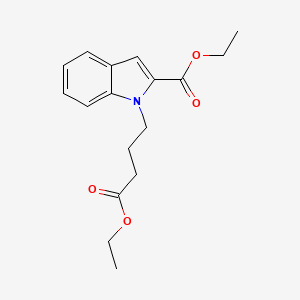


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)



